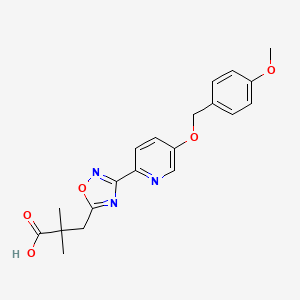

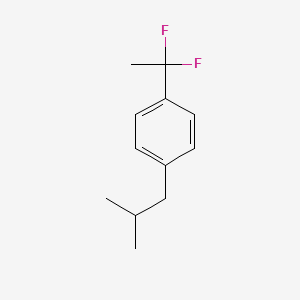

![molecular formula C17H13N5O4S B3167197 1H-异吲哚-1,3(2H)-二酮,2-[2-[(1-苯基-1H-四唑-5-基)磺酰基]乙基]- CAS No. 917919-53-0](/img/structure/B3167197.png)

1H-异吲哚-1,3(2H)-二酮,2-[2-[(1-苯基-1H-四唑-5-基)磺酰基]乙基]-

描述

Isoindoles are a type of organic compound that have attracted considerable attention due to their presence in natural products and bioactive compounds . They have a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity . Isoindole derivatives and oligomers are also important in material science and as photosensitizers for photodynamic therapy .

Synthesis Analysis

Isoindoles can be synthesized through various methods, including ring-closure reactions, isoindoline aromatization, and ring transformations . For example, aromatic compounds bearing an acetylenic unit and nitrogen moieties can be cyclized under transition metal-catalyzed conditions to give different indole derivatives including isoindoles .Molecular Structure Analysis

The molecular structure of isoindoles can be analyzed using various techniques. For example, the structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Isoindoles are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoles can be determined using various techniques. For example, the molecular weight of 2,3-dihydro-1H-indole is 119.1638 .科学研究应用

Chemical Structure and Properties

This compound, also known as 1H-Indole, 2,3-dihydro-, has a molecular formula of C8H9N and a molecular weight of 119.1638 . It’s a derivative of indoline, a heterocyclic compound .

Synthesis of 1H-Isoindole Derivatives

A novel strategy has been established to assemble a series of single (Z)- or (E)-1H-isoindole derivatives through selectively and sequentially activating carbon–nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores .

Fluorophores for Lipid Droplet Imaging

The synthesized 1H-isoindole derivatives have aggregation-induced emission characteristics . These new fluorophores show fluorescence wavelengths and efficiencies that can be modulated . They have excellent potential to specifically light up lipid droplets (LDs) in living cells with bright fluorescence, low cytotoxicity, and better photostability than commercially available LD-specific dyes .

Antimicrobial Potential

Some imidazole-containing compounds, which are structurally related to 1H-Isoindole-1,3(2H)-dione, have shown good antimicrobial potential . Although the specific antimicrobial activity of this compound is not mentioned, it’s possible that it may also have similar properties.

Commercial Availability

This compound is commercially available and can be purchased from chemical suppliers like MilliporeSigma . This availability facilitates its use in various research applications.

作用机制

Target of Action

Isoindole derivatives have been found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (cox-2), thrombin inhibitor and anticancer activity .

Mode of Action

The mode of action of this compound involves selectively and sequentially activating carbon–nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .

Biochemical Pathways

The compound’s ability to selectively activate carbon–nitrogen triple bonds suggests it may influence pathways involving these bonds .

Pharmacokinetics

The compound’s ability to selectively activate carbon–nitrogen triple bonds suggests it may have unique pharmacokinetic properties .

Result of Action

The result of the compound’s action is the production of structurally unique fluorophores with aggregation-induced emission characteristics .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For example, the compound is sensitive to air and needs to be stored in a dry, cool place, away from direct sunlight .

安全和危害

未来方向

属性

IUPAC Name |

2-[2-(1-phenyltetrazol-5-yl)sulfonylethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O4S/c23-15-13-8-4-5-9-14(13)16(24)21(15)10-11-27(25,26)17-18-19-20-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCBPKWSGGQGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

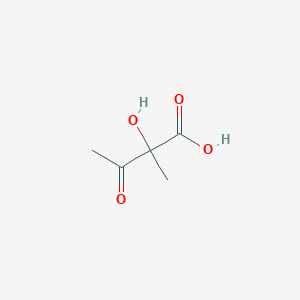

![4-Quinazolineacetic acid, 8-fluoro-1,2,3,4-tetrahydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-, methyl ester](/img/structure/B3167131.png)

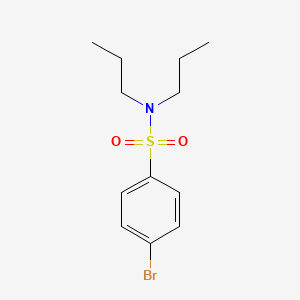

![2-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B3167142.png)

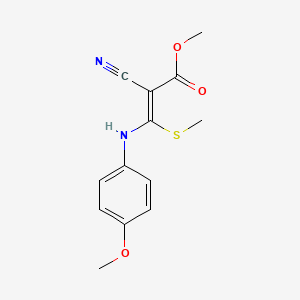

![2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide](/img/structure/B3167145.png)

![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)

![2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3167159.png)

![4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B3167182.png)